alpha-(beta-Alanyl)hypusine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

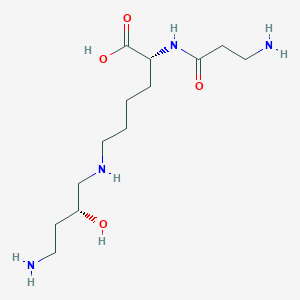

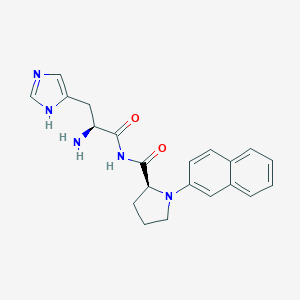

Alpha-(beta-Alanyl)hypusine, also known as hypusine, is a unique amino acid that is found in eukaryotic cells. It is formed by the post-translational modification of a specific lysine residue in the eukaryotic initiation factor 5A (eIF-5A) protein. The hypusine modification is essential for the function of eIF-5A, which plays a critical role in translation initiation and elongation. In recent years, there has been increasing interest in the synthesis, mechanism of action, and physiological effects of hypusine, as well as its potential applications in scientific research.

Mechanism of Action

The precise mechanism of action of alpha-(beta-Alanyl)hypusine is not fully understood, but it is thought to be involved in the regulation of protein synthesis. eIF-5A, the protein that contains this compound, is known to interact with the ribosome and stimulate the translation of specific mRNAs. It has also been shown to play a role in the elongation phase of translation, possibly by promoting the movement of ribosomes along the mRNA.

Biochemical and Physiological Effects

Hypusine has been shown to have a variety of biochemical and physiological effects. It has been implicated in the regulation of cell growth and proliferation, as well as the induction of apoptosis. In addition, this compound has been shown to play a role in the immune response and the modulation of inflammation. It has also been linked to the regulation of oxidative stress and the maintenance of mitochondrial function.

Advantages and Limitations for Lab Experiments

One of the advantages of studying alpha-(beta-Alanyl)hypusine is its unique structure and function, which makes it an attractive target for drug development and therapeutic interventions. In addition, the synthesis of this compound can be easily manipulated in the laboratory, allowing for the generation of mutant forms of eIF-5A that can be used to study its function. However, one of the limitations of studying this compound is the lack of specific inhibitors or activators that can be used to modulate its activity. This makes it difficult to study the precise role of this compound in cellular processes.

Future Directions

There are several future directions for research on alpha-(beta-Alanyl)hypusine. One area of interest is the development of specific inhibitors or activators of this compound, which could be used to modulate its activity and study its precise role in cellular processes. Another area of interest is the identification of novel targets for this compound-based therapies, particularly in the treatment of cancer and neurodegenerative disorders. Finally, there is a need for further research on the physiological and biochemical effects of this compound, particularly in the context of cellular stress and disease.

Synthesis Methods

The synthesis of alpha-(beta-Alanyl)hypusine involves a two-step process. First, the precursor amino acid, deoxythis compound, is formed by the transfer of a butylamine group from spermidine to the epsilon-amino group of a specific lysine residue in eIF-5A. This reaction is catalyzed by the enzyme deoxythis compound synthase (DHS). Next, deoxythis compound is hydroxylated by the enzyme deoxythis compound hydroxylase (DOHH), forming this compound. The hydroxylation reaction requires molecular oxygen and ascorbate as a cofactor.

Scientific Research Applications

Hypusine has been the subject of extensive research due to its unique structure and function. It has been implicated in a variety of cellular processes, including mRNA translation, cell proliferation, and apoptosis. In addition, alpha-(beta-Alanyl)hypusine has been shown to play a role in the pathogenesis of several diseases, including cancer, neurodegenerative disorders, and viral infections. As a result, this compound has become a target for drug development and therapeutic interventions.

properties

CAS RN |

133083-20-2 |

|---|---|

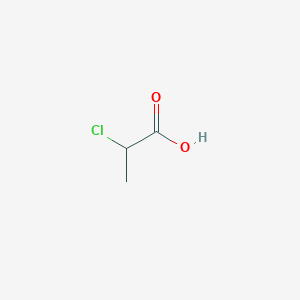

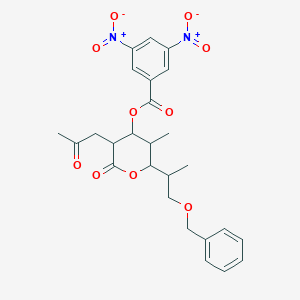

Molecular Formula |

C13H28N4O4 |

Molecular Weight |

304.39 g/mol |

IUPAC Name |

(2R)-6-[[(2R)-4-amino-2-hydroxybutyl]amino]-2-(3-aminopropanoylamino)hexanoic acid |

InChI |

InChI=1S/C13H28N4O4/c14-6-4-10(18)9-16-8-2-1-3-11(13(20)21)17-12(19)5-7-15/h10-11,16,18H,1-9,14-15H2,(H,17,19)(H,20,21)/t10-,11-/m1/s1 |

InChI Key |

UOPGBIUNENFSGR-GHMZBOCLSA-N |

Isomeric SMILES |

C(CCNC[C@@H](CCN)O)C[C@H](C(=O)O)NC(=O)CCN |

SMILES |

C(CCNCC(CCN)O)CC(C(=O)O)NC(=O)CCN |

Canonical SMILES |

C(CCNCC(CCN)O)CC(C(=O)O)NC(=O)CCN |

Other CAS RN |

133083-20-2 |

synonyms |

alpha-(beta-alanyl)hypusine |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,8-Dimethylbicyclo[3.3.1]nonane-2,6-dione](/img/structure/B165307.png)